N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy-nitrophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Amidation: The formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.
Major Products
Reduction: The major product would be N-(4-amino-2-methoxyphenyl)-4-(methylsulfonyl)benzamide.
Oxidation: The major product would be N-(4-hydroxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide
- N-(4-nitrophenyl)-4-(methylsulfonyl)benzamide
- N-(4-methoxy-2-nitrophenyl)-4-(methylthio)benzamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methylsulfonyl group, makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZBVQIARMLQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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